4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine is a compound that integrates a pyridine ring with a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. Oxadiazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, contributing to their significant pharmacological properties. This compound is of interest in medicinal chemistry due to its potential applications in developing new therapeutic agents.
The synthesis and characterization of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine have been documented in various research articles that explore the biological activities and synthetic methodologies of oxadiazole derivatives. Studies have shown that these compounds can exhibit antibacterial, anti-inflammatory, and anticancer properties .
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine belongs to the class of oxadiazole derivatives. It is classified as an organic heterocyclic compound due to the presence of nitrogen and oxygen in its structure. This classification is significant for understanding its chemical behavior and potential biological activities.
The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine typically involves several key steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields. For instance, reflux conditions are commonly employed during cyclization reactions to ensure complete conversion . Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure of the synthesized compound.
The molecular structure of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine consists of a pyridine ring substituted at one position by a 1,3,4-oxadiazole ring that has a phenyl group attached at the 5-position. The structural formula can be represented as follows:
Key data regarding this compound includes:
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine can participate in various chemical reactions due to its functional groups:
Reactions are typically monitored using Thin Layer Chromatography (TLC), and products are characterized through spectroscopic techniques such as Infrared (IR) spectroscopy and NMR.
The mechanism of action for compounds containing 1,3,4-oxadiazole rings often involves interaction with biological targets such as enzymes or receptors. For example:
Biological assays have demonstrated that derivatives of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine exhibit varying degrees of activity against different microbial strains and cancer cell lines .
The physical properties of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine include:
Chemical properties include stability under standard laboratory conditions and reactivity towards nucleophiles and electrophiles due to the presence of nitrogen atoms in the oxadiazole ring.
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine has significant applications in medicinal chemistry:
The cyclodehydration of N,N′-diacylhydrazines represents a cornerstone synthesis for the 1,3,4-oxadiazole core in target derivatives. This method leverages electrophilic dehydrating agents to promote intramolecular ring closure. When phosphorus oxychloride (POCl₃) serves as both solvent and reagent at 70–80°C, it facilitates the formation of 2-alkyl/aryl-5-(pyridin-4-yl)-1,3,4-oxadiazoles via an SN₂-type mechanism. Under optimized conditions (3–8 hours, stoichiometric POCl₃), intermediates undergo cyclization with 47–93% yield, though prolonged heating risks decomposition of electron-deficient products [1] [4].
Thionyl chloride (SOCl₂) offers a complementary approach, particularly for acid- and heat-sensitive precursors. As both a chlorinating agent and cyclodehydrator, SOCl₂ converts N-(isonicotinoyl)-N′-aroylhydrazines to the target oxadiazoles at ambient temperatures within 2 hours. This method generates gaseous byproducts (SO₂, HCl), simplifying purification but requiring rigorous moisture exclusion. Key advantages include tolerance for nitro and methoxy substituents on the phenyl ring, though bromoalkyl chains may necessitate protective group strategies [6] [7].
Table 1: Cyclodehydration Conditions and Yields for 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine Synthesis
Diacylhydrazine Precursor | Dehydrating Agent | Temp (°C) | Time (h) | Yield (%) | Primary Byproducts |
---|---|---|---|---|---|
N-Isonicotinoyl-N′-benzoylhydrazine | POCl₃ (neat) | 70 | 3 | 89 | HCl, PO₂Cl⁻ |
N-Isonicotinoyl-N′-(4-nitrobenzoyl)hydrazine | SOCl₂ (excess) | 25 | 2 | 78 | SO₂, HCl |
N-Isonicotinoyl-N′-heptanoylhydrazine | POCl₃ (neat) | 80 | 6 | 47 | HCl, H₃PO₄ |
N-Isonicotinoyl-N′-(4-bromomethylbenzoyl)hydrazine | SOCl₂ (excess) | 40 | 1.5 | 93 | SO₂, HCl |
Mechanistic studies confirm that POCl₃ initially forms diacylhydrazidophosphoryl chloride intermediates, which undergo E2 elimination. In contrast, SOCl₂ proceeds via chlorosulfite esters, releasing SO₂ upon cyclization. Both routes require anhydrous conditions to prevent hydrolytic ring cleavage [4] [7].
Functionalization of the pyridine nitrogen in 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine enables access to cationic derivatives with enhanced bioactivity. Pyridinium ylide formation occurs when the tertiary nitrogen attacks electrophilic carbons, particularly in acyl chlorides. For example, reacting 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine with benzoyl chloride in dry tetrahydrofuran (THF) yields N-(benzoylimino)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridinium ylide. IR spectroscopy confirms ylide formation through C=O stretch shifts to 1548 cm⁻¹, indicating diminished bond order due to charge delocalization [3] [6].
Microwave irradiation significantly accelerates substitutions involving sterically hindered acid chlorides (e.g., 2,6-dichlorobenzoyl chloride). Under dynamic power modulation (100 W, 70°C), coupling completes within 15–30 minutes versus 12 hours conventionally, suppressing O-acylation byproducts. This technique facilitates the incorporation of sulfonyl groups (–SO₂C₆H₄R), which exhibit superior leaving-group propensity in subsequent nucleophilic displacements [6].
Table 2: Nucleophilic Substitution Scope with Pyridinium Ylides
Pyridine Substituent | Electrophile | Coupling Agent | Solvent | Time | Yield (%) |
---|---|---|---|---|---|
5-Phenyl-1,3,4-oxadiazol-2-yl | Benzoyl chloride | None | THF | 12 h | 39.6 |
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl | 4-Fluorobenzoyl chloride | Et₃N | CH₂Cl₂ | 8 h | 50.5 |
5-Phenyl-1,3,4-oxadiazol-2-yl | 4-tert-Butylbenzenesulfonyl chloride | None | Toluene | 10 h | 74.2 |
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl | 2-Naphthoyl chloride | Microwave | MeCN | 25 min | 82.5 |
Ylides serve as versatile intermediates for C-alkylation or N-functionalization. Their ambident nucleophilicity allows regioselective reactions: Hard nucleophiles (CN⁻, RO⁻) attack the carbonyl carbon, while soft nucleophiles (RS⁻, I⁻) target the pyridinium carbon [6].
Partial reduction of the pyridine ring generates biologically active 1,2,3,6-tetrahydropyridines (THPs) without disrupting the oxadiazole moiety. Sodium borohydride (NaBH₄) in absolute ethanol selectively reduces N-alkylated pyridinium salts at 0–5°C, affording 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3,6-tetrahydropyridines in 30–82% yield. This chemoselectivity arises from the oxadiazole’s resistance to borohydride reduction and the pyridinium ion’s enhanced susceptibility versus neutral pyridines [2] [8].
Stereochemical outcomes are influenced by the N-substituent. Benzoyl- or sulfonyl-protected derivatives adopt chair-like conformations with the oxadiazole moiety equatorial, confirmed by ³J-coupling constants (J = 4.1–4.8 Hz) in 1H NMR spectra. Bulky tert-butylbenzoyl groups induce 1,4-strain, shifting conformational equilibria toward boats and reducing diastereoselectivity. THP analogs exhibit improved water solubility (>50 mg/mL) versus aromatic precursors due to disrupted conjugation [2] [8].
Table 3: Reductive Amination of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridinium Salts
Pyridinium Precursor | Reductant | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity |
---|---|---|---|---|---|
N-(Benzoyl)-4-(5-phenyloxadiazol-2-yl)pyridinium | NaBH₄ | 0 | 1.5 | 61.0 | High (trans:cis > 9:1) |
N-(4-Fluorobenzoyl)-4-(5-(4-Cl-phenyl)oxadiazol-2-yl)pyridinium | NaBH₄ | 5 | 2 | 68.7 | Moderate (trans:cis 7:3) |
N-(4-tert-Butylbenzenesulfonyl)-4-(5-phenyloxadiazol-2-yl)pyridinium | NaBH₃CN | 25 | 4 | 48.5 | Low (trans:cis 1:1) |
N-(4-Methoxybenzoyl)-4-(5-methyloxadiazol-2-yl)pyridinium | NaBH₄ | 0 | 1 | 54.3 | High (trans:cis > 8:2) |
Post-reduction functionalizations include electrophilic trapping at C-3 of the THP ring or N-deacylation under acidic conditions, enabling scaffold diversification for structure-activity studies [8].
Conjugation of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine with thiazole or isoxazole heterocycles enhances anticancer potency through synergistic targeting. Microwave-assisted nucleophilic aromatic substitution (SNAr) is employed for oxadiazole-thiazole hybrids: 2-Bromo-5-arylthiazoles displace 4-fluoropyridines in DMF at 120°C (15 min, 200 W), yielding bis-heterocyclic adducts. This method achieves >85% regioselectivity at the thiazole C-4 position due to favorable charge distribution in the transition state [5] [6].
Isoxazolyl-oxadiazolylpyridines are synthesized via 1,3-dipolar cycloaddition. In situ-generated nitrile oxides (from hydroxamoyl chlorides) react with 4-ethynylpyridine derivatives under Huisgen conditions. Copper(I) catalysis (CuI, 5 mol%) in tert-butanol at 60°C affords 3,5-disubstituted isoxazoles with 70–92% yield. The oxadiazole’s electron-withdrawing nature accelerates cycloaddition by lowering the LUMO energy of the dipolarophile [5].
Table 4: Heterocyclic Hybrids and Their Anticancer Activity (IC₅₀, µM)
Hybrid Structure | Synthetic Method | Conditions | Yield (%) | PC-3 (Prostate) | MCF-7 (Breast) |
---|---|---|---|---|---|
4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(thiazol-4-yl)pyridine | SNAr | DMF, 120°C, MW | 78 | 0.12 ± 0.01 | 1.85 ± 0.13 |
4-[5-Phenyl-1,3,4-oxadiazol-2-yl]-3-(isoxazol-5-yl)pyridine | Cycloaddition | t-BuOH, CuI, 60°C | 92 | 0.09 ± 0.005 | 0.45 ± 0.03 |
4-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2-(5-nitrothiazol-2-yl)pyridine | SNAr | Dioxane, 100°C, 12 h | 65 | 0.21 ± 0.02 | 3.11 ± 0.21 |
4-[5-(4-Cyanophenyl)-1,3,4-oxadiazol-2-yl]-3-(3-phenylisoxazol-5-yl)pyridine | Cycloaddition | Toluene, 80°C, 8 h | 81 | 0.07 ± 0.004 | 0.33 ± 0.02 |
Molecular docking confirms that these hybrids engage in dual hydrogen bonding with kinase ATP pockets: The oxadiazole nitrogen coordinates backbone amides (e.g., Met769 in EGFR), while the thiazole sulfur forms hydrophobic contacts with gatekeeper residues. Isoxazole congeners exhibit enhanced π-stacking with Phe832 due to coplanar alignment [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4